Ethyl 3-[(pentan-2-yl)amino]propanoate
Description
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 3-(pentan-2-ylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-9(3)11-8-7-10(12)13-5-2/h9,11H,4-8H2,1-3H3 |
InChI Key |
HPAXKLZTIAJTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Amination Method
This method is straightforward and involves the following steps:
Reagents : Ethyl acrylate and pentan-2-amine are used as starting materials.
-
- The reaction is typically carried out under nitrogen atmosphere to avoid moisture.
- Heating is performed in an oil bath at temperatures ranging from 120°C to 160°C for several hours (16 to 20 hours).
-
- After completion, the reaction mixture is cooled and washed with organic solvents like petroleum ether or ethyl acetate.
- The product is then concentrated under reduced pressure to yield a crude product, which can be purified through recrystallization.
Two-Step Synthesis
This approach involves creating a precursor compound before forming Ethyl 3-[(pentan-2-yl)amino]propanoate.
Step One : Synthesize a related compound such as ethyl 3-bromopropanoate via bromination of ethyl propanoate.
Step Two : React the brominated compound with pentan-2-amine under similar conditions as described above.
-
- The final product is isolated using similar solvent washing and recrystallization techniques.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Required (hours) | Complexity |
|---|---|---|---|---|
| Direct Amination | 85 | 99 | 16-20 | Moderate |
| Two-Step Synthesis | 80 | 95 | 24 | High |
Research Findings
Recent studies have highlighted the efficiency of using catalytic methods for the synthesis of similar compounds, emphasizing reduced reaction times and improved yields:
Catalytic Hydrogenation : Some methods incorporate palladium on carbon (Pd/C) as a catalyst to facilitate hydrogenation processes, leading to higher yields and purities in shorter times.
Environmental Considerations : Many modern synthetic routes aim for greener chemistry practices by minimizing waste and utilizing less hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(pentan-2-yl)amino]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-[(pentan-2-yl)amino]propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products
Hydrolysis: 3-[(pentan-2-yl)amino]propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(pentan-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-[(pentan-2-yl)amino]propanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Substituent Effects on Reactivity: The pentan-2-yl amino group in the target compound introduces steric hindrance compared to smaller substituents (e.g., methylthio in ). This may reduce nucleophilicity at the amino nitrogen but enhance lipophilicity. Electron-withdrawing groups (e.g., furyl in ) decrease electron density at the propanoate backbone, altering reactivity in Diels-Alder or condensation reactions.
Synthetic Accessibility: Ethyl 3-oxo-2-phenyl derivatives () are synthesized via multicomponent reactions involving amines and malonates, yielding moderate yields (~51%). The target compound may require similar strategies but with sec-pentylamine. Ethyl 3-(methylthio)propanoate () occurs naturally in pineapple pulp, highlighting its stability in biological matrices.
Physical Properties :
- Melting points vary significantly: Ethyl 3-oxo-2-phenyl derivatives (mp 82–84°C) are solids , while methylthio analogs () are likely liquids due to lower molecular weight. The target compound’s physical state remains uncharacterized.
Applications: Flavor/Aroma Chemistry: Ethyl 3-(methylthio)propanoate contributes to pineapple aroma , whereas the target compound’s sec-pentyl group may impart nutty or fruity notes.
Biological Activity
Ethyl 3-[(pentan-2-yl)amino]propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound is an ester that contains an amino group, which positions it for various biochemical interactions. Its structure can be represented as follows:
This compound can undergo several chemical reactions:
- Hydrolysis : Converts the ester into 3-[(pentan-2-yl)amino]propanoic acid and ethanol.
- Reduction : Can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways. In vivo experiments demonstrated significant reductions in tumor size in animal models treated with the compound, indicating its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Targets : The amino group facilitates hydrogen bonding with target proteins, potentially influencing their activity.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to increased cell death through mechanisms such as upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Antioxidant Activity : The compound may enhance antioxidant defenses in cells, providing protection against oxidative damage and contributing to its anticancer effects .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, with notable activity against resistant strains. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
Evaluation of Antitumor Effects
Another significant research effort focused on the anticancer properties of this compound. In an experiment involving Ehrlich Ascites Carcinoma (EAC) cells in mice, treatment with this compound resulted in a remarkable decrease in tumor cell viability and improved survival rates among treated animals. Histopathological examinations confirmed minimal toxicity to normal tissues, reinforcing its potential as a safe therapeutic option .
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Effective against resistant strains |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Moderate | Limited | Less effective than Ethyl 3-pentan-2-amino |
| Ethyl 3-(3-methylbutan-2-ylamino)propanoate | Yes | Moderate | Similar structure but different activity |
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of Ethyl 3-[(pentan-2-yl)amino]propanoate?
Methodological Answer:
The synthesis of this compound can be approached via nucleophilic substitution, similar to methods used for structurally related esters (e.g., Ethyl 3-[(2-hydroxyethyl)(methyl)amino]propanoate). Key parameters include:
- Reaction Conditions: Use a polar aprotic solvent (e.g., ethanol) to enhance nucleophilicity.
- Reagent Ratios: Maintain a 1:1 molar ratio of 3-chloropropanoate derivatives to pentan-2-ylamine to minimize side reactions.
- Temperature Control: Moderate heating (60–80°C) under reflux improves reaction kinetics without decomposition .
- Purification: Column chromatography with silica gel and ethyl acetate/hexane eluents ensures high purity.
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., characteristic shifts for ester carbonyls at ~170 ppm and amine protons at ~1.5–2.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., exact mass for C₁₀H₂₁NO₂: 195.16 g/mol).
- Purity Assessment: HPLC with UV detection (λ = 210–254 nm) ensures >95% purity, referencing analytical standards like PESTANAL® protocols .
Basic: How should stability studies be designed to assess this compound under varying conditions?
Methodological Answer:
Stability protocols should include:
- Thermal Stability: Accelerated aging studies at 40°C, 60°C, and 80°C over 1–4 weeks, monitoring degradation via TLC or HPLC.
- pH Sensitivity: Expose the compound to buffers (pH 2–12) for 24–72 hours; quench reactions and analyze for ester hydrolysis or amine oxidation.
- Light Sensitivity: Conduct photostability tests under UV (365 nm) and visible light, using amber vials to control exposure .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map reaction pathways (e.g., nucleophilic attack by amines) and identify transition states.
- Calculate activation energies to compare catalytic vs. non-catalytic mechanisms.
- Predict solvent effects using implicit solvation models (e.g., PCM). Validate models with experimental kinetic data from analogous esters .
Advanced: How should researchers address contradictory literature data on the biological activity of similar amino esters?
Methodological Answer:
Resolve discrepancies via:
- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) and replicate conditions (pH, temperature, solvent).
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations.
- Orthogonal Validation: Combine enzymatic assays with cell-based studies (e.g., cytotoxicity in HEK293 cells) and molecular docking to confirm target interactions .
Advanced: What role does this compound play in multi-step synthesis of complex molecules?
Methodological Answer:
This ester serves as a versatile intermediate:
- Peptide Mimetics: Incorporate into β-amino acid scaffolds via coupling reactions (e.g., EDC/HOBt activation).
- Heterocycle Synthesis: React with aldehydes in Pictet-Spengler reactions to form tetrahydroisoquinolines.
- Chiral Building Blocks: Resolve enantiomers using chiral HPLC or enzymatic resolution for asymmetric catalysis .
Advanced: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
Adopt hazard-mitigation strategies based on analogous compounds:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Use fume hoods for synthesis and purification steps.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
